molecular formula C22H26F3NO5S B11047880 4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine

4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine

Cat. No.: B11047880
M. Wt: 473.5 g/mol
InChI Key: SYIJEBQEENWCGZ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenethyl)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 2,4-dimethoxyphenethyl group and a 4-(trifluoromethoxy)phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenethyl)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:

    Preparation of 2,4-dimethoxyphenethylamine: This intermediate can be synthesized through the reduction of 2,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Formation of the piperidine ring: The piperidine ring can be constructed via a cyclization reaction involving the appropriate precursors.

    Introduction of the trifluoromethoxyphenylsulfonyl group: This step involves the sulfonylation of the piperidine intermediate using 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenethyl)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-(2,4-Dimethoxyphenethyl)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenethyl)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethoxyphenethyl)piperidine: Lacks the trifluoromethoxyphenylsulfonyl group, resulting in different chemical properties and biological activities.

    4-(Trifluoromethoxy)phenylsulfonylpiperidine: Lacks the 2,4-dimethoxyphenethyl group, leading to variations in its pharmacological profile.

Uniqueness

The combination of the 2,4-dimethoxyphenethyl and 4-(trifluoromethoxy)phenylsulfonyl groups in 4-(2,4-dimethoxyphenethyl)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine imparts unique chemical and biological properties. This dual substitution pattern enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C22H26F3NO5S

Molecular Weight

473.5 g/mol

IUPAC Name

4-[2-(2,4-dimethoxyphenyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine

InChI

InChI=1S/C22H26F3NO5S/c1-29-19-6-5-17(21(15-19)30-2)4-3-16-11-13-26(14-12-16)32(27,28)20-9-7-18(8-10-20)31-22(23,24)25/h5-10,15-16H,3-4,11-14H2,1-2H3

InChI Key

SYIJEBQEENWCGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)OC

Origin of Product

United States

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